2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Piperidine Introduction: The final step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with piperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols and Amines: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: Lacks the thioether and piperidine moieties, resulting in different chemical properties and biological activities.
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol: Contains a hydroxyl group instead of the piperidine moiety, leading to different reactivity and applications.
Uniqueness
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the combination of the triazole ring, thioether linkage, and piperidine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a derivative of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives in the presence of suitable catalysts. The reaction yields a thioether derivative characterized by its unique structural properties.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties , particularly against fungal pathogens. The compound has shown promising activity against various strains of fungi and bacteria. For instance:
Microorganism | Activity | Reference |
---|---|---|
Candida albicans | Inhibition at low concentrations | |
Escherichia coli | Moderate antibacterial effect | |
Aspergillus niger | Effective antifungal activity |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated against several cancer cell lines with varying degrees of effectiveness:
These results indicate that the compound may interfere with cancer cell proliferation through mechanisms that require further investigation.
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways critical for microbial survival and cancer cell growth. For instance, triazoles can disrupt the synthesis of ergosterol in fungi or interfere with DNA synthesis in cancer cells.
Case Studies
- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
- Anticancer Investigations : In vitro studies revealed that the compound significantly reduced cell viability in HCT-116 colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or piperidine moiety can enhance potency and selectivity towards targeted pathogens or cancer cells.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCWBHHKDVOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.